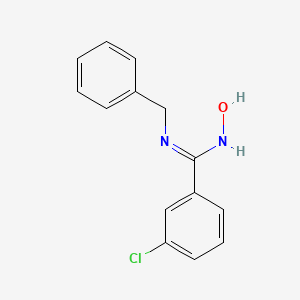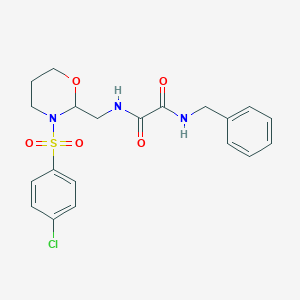
N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical belongs to a class of compounds that exhibit interesting chemical and physical properties due to their complex structure. These compounds often contain sulfonyl and oxazinan groups, which can influence their reactivity and potential applications.
Synthesis Analysis
The synthesis of complex molecules like this one typically involves multi-step reactions that may include the formation of oxazinan rings and the introduction of sulfonyl groups. For instance, sulfonamide derivatives containing triazine rings have been synthesized and characterized, indicating the complexity and multi-step nature of such syntheses (Branowska et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure analysis of tetrazole derivatives revealed the planarity of tetrazole rings and their interactions with adjacent sulfonamide groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, including tautomerism, which is the ability of a chemical compound to exist in two or more forms that readily interconvert. The existence of sulfonamide-sulfonimide tautomerism has been observed, showcasing the dynamic nature of these molecules (Branowska et al., 2022).
科学的研究の応用
Synthesis and Structural Characterization
Researchers have synthesized and characterized various sulfonamide derivatives to explore their structural properties and tautomerism. For instance, the study by Branowska et al. (2022) delves into the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. This work provides insights into the chemical and physical properties of these compounds, including their hydrogen bonding interactions and theoretical calculations regarding their stability in different solvents (Branowska et al., 2022).
Anticancer Properties
Another significant application of these compounds is in the development of anticancer agents. For example, Yılmaz et al. (2015) synthesized indapamide derivatives showing pro-apoptotic activity against melanoma cell lines, highlighting their potential as anticancer agents. This study presents compound 12 as exhibiting significant growth inhibition of melanoma cancer cells, alongside its inhibitory effects on human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Molecular Docking and QSAR Studies
The design and evaluation of these molecules extend to computational studies as well. Tomorowicz et al. (2020) conducted molecular docking and quantitative structure–activity relationship (QSAR) studies on novel benzothiazinone derivatives. Their research identified compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the utility of computational methods in predicting biological activity and optimizing drug design (Tomorowicz et al., 2020).
Corrosion Inhibition
In addition to their biological applications, some derivatives also show promise in materials science, such as corrosion inhibition. Kadhim et al. (2017) evaluated benzoxazines, which are related to the chemical family of interest, for their corrosion inhibition properties on mild steel. Their findings highlight the potential of these compounds in protecting metals from corrosion, indicating a broad spectrum of applications beyond pharmacology (Kadhim et al., 2017).
特性
IUPAC Name |
N'-benzyl-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c21-16-7-9-17(10-8-16)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHFJMZRZVEJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
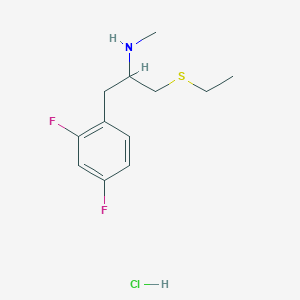
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

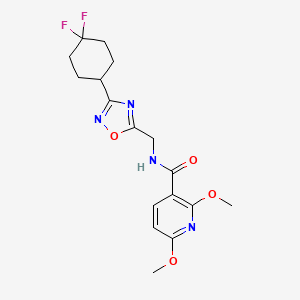
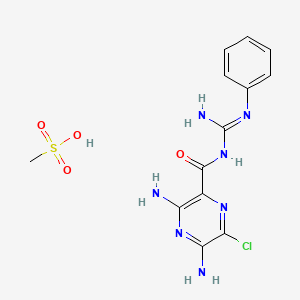

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
